

An In-depth Technical Guide to 6-O-(tert-Butyldimethylsilyl)-D-galactal

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Compound of Interest

Compound Name: 6-O-(tert-Butyldimethylsilyl)-D-galactal

Cat. No.: B047794

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Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-O-(tert-Butyldimethylsilyl)-D-galactal**, a key intermediate in carbohydrate chemistry. It details the compound's structure, physicochemical properties, synthesis, and applications, with a focus on its role in the development of complex oligosaccharides and glycoconjugates for biomedical research.

Introduction

6-O-(tert-Butyldimethylsilyl)-D-galactal is a selectively protected derivative of D-galactal, a glycal that serves as a versatile building block in modern glycosylation chemistry. The strategic placement of a bulky tert-butyldimethylsilyl (TBS) ether on the primary C-6 hydroxyl group leaves the secondary C-3 and C-4 hydroxyls available for further functionalization. This regioselectivity makes it an invaluable precursor for the synthesis of complex carbohydrates, which are integral to numerous biological processes.^{[1][2]} Its application is particularly prominent in glycobiology research and the development of carbohydrate-based therapeutics, where precise molecular architecture is paramount.^{[1][3]}

Structure and Identification

The structure of **6-O-(tert-Butyldimethylsilyl)-D-galactal** is characterized by a dihydropyran ring, the core of the D-galactal unit, with a TBS protecting group at the C-6 position.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	124751-19-5[4]
Molecular Formula	C ₁₂ H ₂₄ O ₄ Si[4]
Molecular Weight	260.40 g/mol
InChI Key	HYSBQWOHQIVUQQ-GMTAPVOTSA-N
SMILES	CC(C)(C)--INVALID-LINK-- (C)OC[C@H]1OC=C--INVALID-LINK--[C@H]1O

| MDL Number | MFCD09756159[4] |

Physicochemical Properties

The physical and chemical properties of **6-O-(tert-Butyldimethylsilyl)-D-galactal** are critical for its handling, storage, and application in synthesis.

Table 2: Physicochemical Data

Property	Value
Purity	≥97%[5]
Optical Activity	[α] ²³ /D +7° (c = 1.4 in chloroform)
Refractive Index	n ²⁰ /D 1.476 (lit.)
Appearance	Not specified, likely a colorless oil or solid

| Solubility | Soluble in chloroform and other common organic solvents |

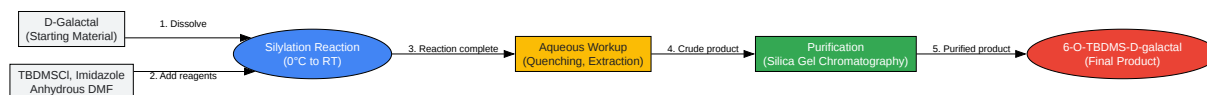
Synthesis and Experimental Protocols

The synthesis of **6-O-(tert-Butyldimethylsilyl)-D-galactal** is achieved through the regioselective silylation of the primary C-6 hydroxyl group of D-galactal. The steric hindrance of

the tert-butyldimethylsilyl group favors its reaction at the less hindered primary alcohol.

General Synthesis Workflow

The following diagram illustrates the typical workflow for the preparation and purification of **6-O-(tert-Butyldimethylsilyl)-D-galactal** from its precursor, D-galactal.



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Caption: Workflow for the synthesis of 6-O-TBDMS-D-galactal.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of **6-O-(tert-Butyldimethylsilyl)-D-galactal**.

Materials:

- D-Galactal (1.0 equiv)[6]
- tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv)
- Imidazole (2.5 equiv)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** Dissolve D-galactal (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
- **Silylation:** To the stirred solution, add TBDMSCl (1.1 equiv) portion-wise, ensuring the temperature remains low. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- **Washing:** Combine the organic layers and wash sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure **6-O-(tert-Butyldimethylsilyl)-D-galactal**.

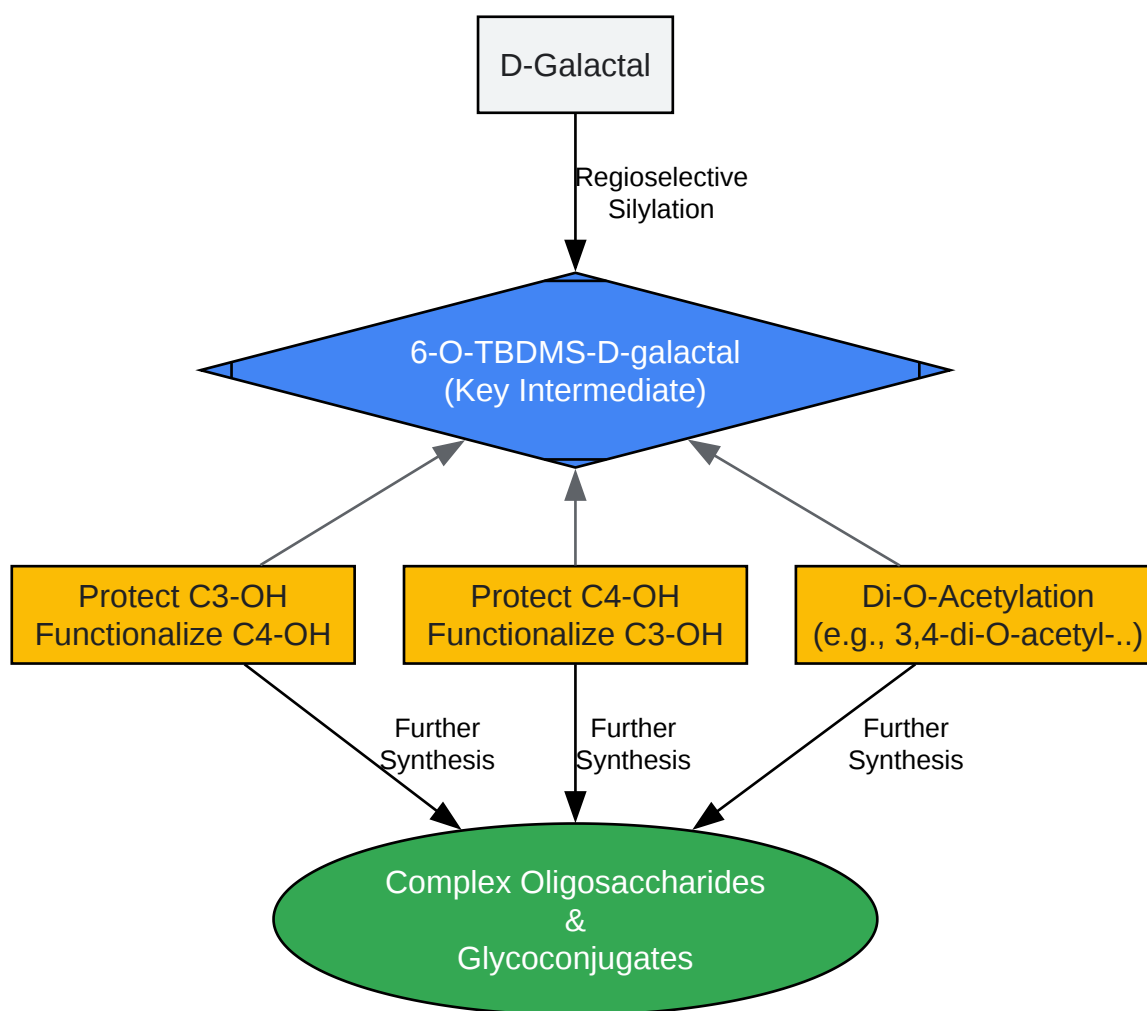
Applications in Research and Drug Development

6-O-(tert-Butyldimethylsilyl)-D-galactal is a cornerstone intermediate for the synthesis of complex oligosaccharides. Its free C-3 and C-4 hydroxyl groups provide a platform for diverse chemical modifications, enabling the construction of specific carbohydrate structures found on cell surfaces or as part of natural products.

- **Oligosaccharide Synthesis:** It serves as an important building block for both solution-phase and solid-phase synthesis of oligosaccharides. The remaining hydroxyls can be selectively protected or activated to form glycosidic bonds.

- Glycoconjugate Chemistry: The synthesized oligosaccharides can be conjugated to proteins or lipids to study their biological functions or to develop vaccines and diagnostic tools.
- Drug Discovery: In drug development, this compound is used to synthesize carbohydrate-based molecules that can modulate biological processes.[7] For instance, derivatives of D-galactal have been designed to target specific carbohydrate-binding proteins like galectins, which are implicated in cancer and inflammation.[3] The tert-butyldimethylsilyl group itself has been noted in some contexts as a potential enhancer of drug cytotoxicity.[8]

The logical relationship of this compound as a key intermediate is depicted below.



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Caption: Role as a pivotal intermediate in carbohydrate synthesis.

Spectroscopic Analysis

While specific spectra are not provided, the expected data from standard analytical techniques can be inferred from the structure.

- ^1H NMR: The proton NMR spectrum would show characteristic signals for the vinyl protons of the glycal double bond, the anomeric proton, and the protons of the pyranose ring. Distinct signals for the tert-butyl (a singlet around 0.9 ppm) and dimethylsilyl (two singlets around 0.1 ppm) groups would be prominent.
- ^{13}C NMR: The carbon NMR would display signals for the olefinic carbons, the anomeric carbon, and the other carbons of the sugar ring and the TBS group.
- Mass Spectrometry (MS): In mass spectrometry, particularly with soft ionization techniques like ESI, the protonated molecule $[\text{M}+\text{H}]^+$ would be observed. A characteristic fragmentation pattern involves the loss of a tert-butyl group (M-57), which is a diagnostic peak for TBS-protected compounds.^[9]

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound.

Table 3: Safety and Storage Information

Parameter	Recommendation
Storage Temperature	-20°C
Storage Class	10 - Combustible liquids
Personal Protective Equipment (PPE)	Eyeshields, Gloves

| Shipping Conditions | Room temperature^[4] |

Conclusion

6-O-(tert-Butyldimethylsilyl)-D-galactal is a highly valuable and versatile intermediate in synthetic organic chemistry. Its utility stems from the selective protection of the C-6 hydroxyl

group, which facilitates the controlled, stepwise synthesis of complex and biologically relevant oligosaccharides. This technical guide provides researchers and drug development professionals with the core knowledge required to effectively utilize this compound in their synthetic endeavors, from fundamental properties and handling to detailed reaction protocols and strategic applications.

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